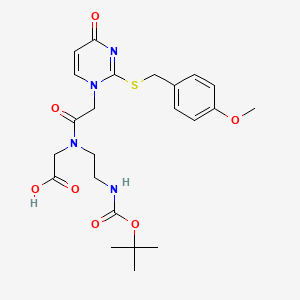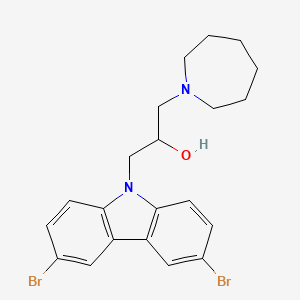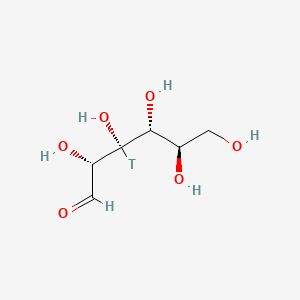
1,5-Bis(4-pyridyl)pentane
Descripción general
Descripción
1,5-Bis(4-pyridyl)pentane is a chemical compound with the molecular formula C15H18N2 . It is often used in the formation of molecular and coordination polymers with metal ions .
Molecular Structure Analysis
The molecular structure of 1,5-Bis(4-pyridyl)pentane consists of a pentane backbone with a pyridyl group attached at the 1 and 5 positions . The compound contains a total of 38 bonds, including 20 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 2 Pyridine(s) .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,5-Bis(4-pyridyl)pentane include a molecular weight of 226.317 Da and a monoisotopic mass of 226.147003 Da . More specific properties such as density, boiling point, and melting point are not provided in the search results.Aplicaciones Científicas De Investigación
Antiprotozoal Activity
1,5-Bis(4-pyridyl)pentane derivatives have been explored for their antiprotozoal activity. A study by Bakunova et al. (2009) synthesized novel pyridyl analogues of the antiprotozoal drug pentamidine and tested them against various protozoan parasites. The compound exhibited significant in vitro activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani, showing promise as an antiprotozoal agent (Bakunova et al., 2009).
Coordination Polymers and Metal–Organic Frameworks
1,5-Bis(4-pyridyl)pentane has been utilized in the construction of coordination polymers and metal–organic frameworks (MOFs). For instance, Vreshch et al. (2005) employed pyridyl functionalized molecular diketonates, including derivatives of 1,5-bis(4-pyridyl)pentane, for the modular construction of Cd(Zn)/Be alternating coordination polymers. These structures exhibited diverse structural features, such as hydrogen-bonded molecular complexes and coordination/hydrogen bonded double-chain polymers (Vreshch et al., 2005).
Solid State Structural Analysis
Żabiński et al. (2010) conducted solid-state analysis of new pentamidine analogs, including a form of 1,5-bis(4-pyridyl)pentane, using X-ray diffraction and NMR spectroscopy. This study was pivotal in understanding the solid-state conformations and polymorphism of these compounds, which is critical in drug development and material science applications (Żabiński et al., 2010).
Tautomeric Preferences and Proton Transfer
A study by Dobosz and Gawinecki (2010) on 1,5-bis(pyridin-2-yl)pentane-2,4-diones revealed insights into the tautomeric preferences and proton transfer mechanisms in these compounds. This research is significant in understanding the chemical behavior of pyridyl pentane derivatives, which can influence their applications in various fields, including pharmaceuticals and materials science (Dobosz & Gawinecki, 2010).
Polymeric Silver(I) Complexes
Xie et al. (2004) investigated polymeric silver(I) complexes with pyridyl dithioether ligands, including 1,5-bis(4-pyridylthio)pentane. This research contributes to the understanding of coordination properties of such ligands and their potential applications in the design of new materials with specific electronic or catalytic properties (Xie et al., 2004).
Synthesis and Crystal Structure Studies
Guo et al. (2014) synthesized 3-(4-Fluorophenyl)-1,5-bis(pyridyl)-1,5-pentanedione and determined its crystal structure using single-crystal X-ray diffraction. This type of structural analysis is fundamental in the field of crystal engineering and materials science, helping to predict and tailor the properties of new materials (Guo et al., 2014).
Safety and Hazards
While specific safety and hazard information for 1,5-Bis(4-pyridyl)pentane is not available, a related compound, 1,2-Bis(4-pyridyl)ethane, is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
4-(5-pyridin-4-ylpentyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1(2-4-14-6-10-16-11-7-14)3-5-15-8-12-17-13-9-15/h6-13H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJFGLXOHBCCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(pyridin-4-yl)pentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



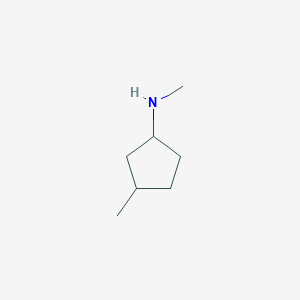
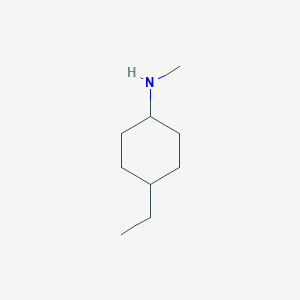
![2-[2-[(5-Cyanopyridin-2-yl)amino]ethyl]guanidine](/img/structure/B3255289.png)
![2-([1,1'-Biphenyl]-2-yl)ethanamine](/img/structure/B3255293.png)

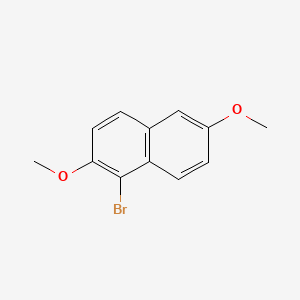


![4-chloro-6-ethyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255329.png)
![Spiro[1H-quinoline-2,1'-cyclohexane]](/img/structure/B3255339.png)
